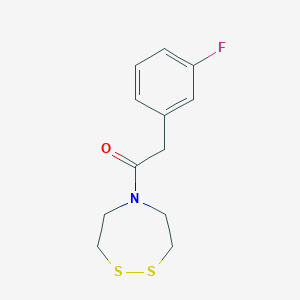

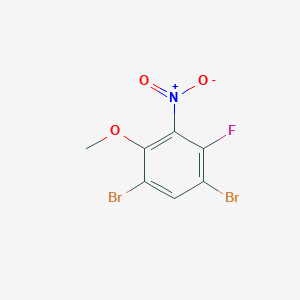

![molecular formula C22H23N3O2 B2539219 N-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)cinnamamida CAS No. 1798410-53-3](/img/structure/B2539219.png)

N-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)cinnamamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide

The compound N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related arylamides and their antiproliferative activity against cancer cell lines is detailed in the first paper . The second paper discusses the synthesis of substituted piperidines, which are structurally related to the piperidinyl moiety present in the compound of interest . The third paper describes the design, synthesis, and antitubercular evaluation of cinnamamide derivatives, which share the cinnamamide functional group .

Synthesis Analysis

The synthesis of related compounds involves techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions with allyltrimethylsilanes to yield substituted piperidines . These methods suggest possible synthetic routes that could be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide, involving the formation of the piperidinyl backbone followed by the introduction of the benzo[d]oxazol-2-yl moiety and subsequent attachment of the cinnamamide group.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide has been analyzed in terms of structure-activity relationships (SAR). For example, the presence of meta-phenoxy substitution on the benzyl group was found to be important for antiproliferative activity . This suggests that the substitution pattern on the benzyl group in the compound of interest may also play a critical role in its biological activity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve their interaction with biological targets. For instance, the arylamide compounds were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in HeLa cells . These findings indicate that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may also interact with similar targets, leading to potential antiproliferative effects.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are not directly reported, the properties of structurally related compounds can provide some insights. The cinnamamide derivatives were designed to improve physicochemical properties and influence pharmacokinetic and pharmacodynamic behavior . This suggests that the compound of interest may also possess favorable properties for biological activity and drug development.

Aplicaciones Científicas De Investigación

Inhibidores de la Quinasa del Receptor Acoplado a Proteína G

Este compuesto ha sido identificado como un posible inhibidor de las quinasas del receptor acoplado a proteína G (GRK)-2 y -5 . Estas quinasas son dianas terapéuticas emergentes para el tratamiento de la enfermedad cardiovascular .

Efectos Neuroprotectores

Una serie de nuevos derivados sintéticos sustituidos de benzo[d]oxazol, incluido este compuesto, han mostrado efectos neuroprotectores en las células PC12 inducidas por β-amiloide (Aβ) . Esto sugiere posibles aplicaciones en el tratamiento de la enfermedad de Alzheimer (EA) .

Actividad Anti-Adipogénica

El compuesto ha sido identificado como un posible ligando del receptor β-estrogénico con actividad anti-adipogénica . Esto sugiere posibles aplicaciones en el control de la obesidad .

Mecanismo De Acción

Target of Action

The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are Cyclooxygenase-2 (COX-2) and G protein-coupled receptor kinases (GRK2 and GRK5) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a role in inflammation and pain. GRK2 and GRK5 are kinases that regulate G protein-coupled receptors, which are involved in a variety of physiological functions.

Mode of Action

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide exhibits potent inhibition of COX-2 . It also inhibits GRK2 and GRK5, thereby affecting the regulation of G protein-coupled receptors .

Biochemical Pathways

The inhibition of COX-2 by N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide reduces the production of prostanoids, leading to decreased inflammation and pain . The inhibition of GRK2 and GRK5 affects the regulation of G protein-coupled receptors, which can influence a variety of physiological processes .

Result of Action

The molecular and cellular effects of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide’s action include reduced inflammation and pain due to decreased production of prostanoids , and potential changes in physiological processes due to altered regulation of G protein-coupled receptors .

Análisis Bioquímico

Biochemical Properties

Similar benzoxazole derivatives have been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli, suggesting that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may interact with these enzymes and influence their activity .

Cellular Effects

Given its potential interaction with GRK-2 and -5, it could influence cellular signaling pathways regulated by these kinases

Molecular Mechanism

It is hypothesized that it may exert its effects by binding to and inhibiting the activity of GRK-2 and -5 . This could lead to changes in cellular signaling, gene expression, and other cellular processes.

Propiedades

IUPAC Name |

(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLOOGWTZXKKSP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)